molecular formula C9H20O3S B14516120 (Octane-1-sulfonyl)methanol CAS No. 62954-90-9

(Octane-1-sulfonyl)methanol

Cat. No.: B14516120
CAS No.: 62954-90-9
M. Wt: 208.32 g/mol
InChI Key: BMOJSFLDEOZWKM-UHFFFAOYSA-N
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Description

(Octane-1-sulfonyl)methanol is an organic compound with the molecular formula C9H20O3S It consists of a sulfonyl group attached to an octane chain and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octane-1-sulfonyl)methanol typically involves the reaction of octane-1-sulfonyl chloride with methanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Octane-1-sulfonyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(Octane-1-sulfonyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Octane-1-sulfonyl)methanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (Octane-1-sulfonyl)ethanol
  • (Octane-1-sulfonyl)propanol
  • (Octane-1-sulfonyl)butanol

Uniqueness

(Octane-1-sulfonyl)methanol is unique due to its specific combination of a sulfonyl group and a methanol group attached to an octane chain. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

62954-90-9

Molecular Formula

C9H20O3S

Molecular Weight

208.32 g/mol

IUPAC Name

octylsulfonylmethanol

InChI

InChI=1S/C9H20O3S/c1-2-3-4-5-6-7-8-13(11,12)9-10/h10H,2-9H2,1H3

InChI Key

BMOJSFLDEOZWKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CO

Origin of Product

United States

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